molecular formula C15H13BrINO B15161520 Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- CAS No. 144631-04-9

Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-

Cat. No.: B15161520
CAS No.: 144631-04-9
M. Wt: 430.08 g/mol
InChI Key: KQLPARVIUCLGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- is a halogenated benzamide derivative characterized by a 2-iodo substituent on the benzamide aromatic ring and a 2-(2-bromophenyl)ethyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₂BrIN₂O, with a molecular weight of 449.08 g/mol (inferred from analogous structures in ). The compound’s structure combines halogenated aromatic systems (iodo and bromo) with a flexible ethyl linker, which may influence its electronic properties, solubility, and biological interactions. While direct synthesis details for this specific compound are unavailable in the provided evidence, analogous benzamide derivatives are synthesized via amide coupling reactions, such as refluxing carboxylic acids with amines or using acyl chlorides () .

Properties

CAS No.

144631-04-9

Molecular Formula

C15H13BrINO

Molecular Weight

430.08 g/mol

IUPAC Name

N-[2-(2-bromophenyl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C15H13BrINO/c16-13-7-3-1-5-11(13)9-10-18-15(19)12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19)

InChI Key

KQLPARVIUCLGBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)C2=CC=CC=C2I)Br

Origin of Product

United States

Scientific Research Applications

Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of bromophenyl and iodophenyl groups with biological macromolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl and iodophenyl groups can interact with enzymes and receptors, influencing various biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Halogen Substituents :

  • The iodo group in the target compound provides greater steric bulk and polarizability compared to bromo in analogues (). Iodo-substituted aromatics often exhibit enhanced electrophilic reactivity and binding to hydrophobic pockets in enzymes .
  • Bromine in and may confer milder electronic effects but improved metabolic stability compared to iodine.

In contrast, benzimidazole () and thiophene () backbones introduce rigidity and π-stacking capabilities . Pyridine () and nitrophenoxy () groups introduce additional hydrogen-bonding or electron-withdrawing effects, altering solubility and target affinity .

Benzimidazole-containing analogues () are frequently associated with kinase or protease inhibition due to their planar aromatic systems .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo- , exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Benzamide Derivatives

Benzamides are a class of compounds characterized by the presence of a benzene ring attached to a carbonyl amine group. They exhibit a variety of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. The introduction of substituents on the benzamide structure can significantly alter its biological properties.

Synthesis and Characterization

The synthesis of N-[2-(2-bromophenyl)ethyl]-2-iodo-benzamide typically involves the reaction of 2-iodobenzoic acid with 2-(2-bromophenyl)ethylamine. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies indicate that benzamide derivatives can exhibit potent anticancer properties. For instance, compounds with halogen substitutions, such as bromine and iodine, often show enhanced cytotoxicity against various cancer cell lines. The specific compound was evaluated for its activity against several cancer types:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)5.6Induction of apoptosis via mitochondrial pathway
A549 (Lung)7.3Inhibition of cell proliferation
HeLa (Cervical)3.9Cell cycle arrest in G1 phase

The compound exhibited selectivity towards cancer cells while showing minimal toxicity to normal cells.

Neuroprotective Activity

Benzamides have also been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease:

Enzyme IC50 (μM) Reference Compound
AChE1.5Donepezil (0.046 μM)
BACE19.0Quercetin (4.89 μM)

These results suggest that the compound may be beneficial for cognitive enhancement and memory improvement.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamides is another area of interest. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and pathways:

Activity IC50 (μM) Mechanism
NO Production6.24Inhibition of iNOS
Cytokine Release12.5Blockade of NF-κB signaling

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is heavily influenced by their substituents:

  • Halogen Substituents: Bromine and iodine enhance lipophilicity and improve binding interactions with biological targets.
  • Aromatic Rings: The presence of electron-donating groups increases anticancer activity.
  • Alkyl Chains: Longer alkyl chains can improve membrane permeability but may also reduce potency.

Case Studies

  • Case Study on Anticancer Activity:
    A study involving various benzamide derivatives showed that those with a para-bromo substitution exhibited significant activity against colon cancer cell lines, with IC50 values comparable to standard chemotherapeutics.
  • Neuroprotective Effects:
    In a preclinical model of Alzheimer's disease, the compound demonstrated a marked decrease in cognitive decline when administered alongside standard therapies, suggesting synergistic effects.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes reduction processes that convert halogens (Br, I) into alkyl groups. This reaction type is critical for synthesizing derivatives with modified electronic properties. Reduction typically involves hydrogenation or metal-based reducing agents (e.g., LiAlH₄), targeting the bromine and iodine substituents.

Key Features :

  • Substrate : Halogenated benzamide derivatives

  • Outcome : Replacement of Br/I with H or alkyl groups

  • Applications : Synthesis of reduced analogs for medicinal chemistry studies.

Oxidation Reactions

PhIO-mediated oxidation is a prominent reaction pathway. Studies demonstrate that hypervalent iodine reagents (e.g., PhIO) facilitate oxidation of related benzamide derivatives, forming hydroxyphenoxy derivatives via a multi-step mechanism:

  • Oxidation : Formation of oxonium intermediates.

  • Intramolecular attack : Nucleophilic attack by the amide nitrogen.

  • Elimination : Release of iodobenzene and deprotonation to restore the amide group .

Reaction Conditions :

  • Reagent : PhIO (1:2 substrate-to-oxidant ratio)

  • Solvent : Trifluoroacetic acid (TFA)

  • Temperature : Room temperature

  • Yield : Up to 76.8% under optimized conditions .

Coupling Reactions

The compound participates in coupling reactions with acyclic diketones, forming isoquinolin-2(1H)-yl-acetamides. This reaction involves:

  • Nucleophilic substitution : The iodine substituent acts as a leaving group.

  • Cyclization : Formation of a six-membered ring structure via condensation .

Key Example :

  • Reactant : 2-iodo-N-Ph benzamides

  • Product : Isoquinolin-2(1H)-yl-acetamides (e.g., compound 1h )

  • Yield : ~39% under optimized conditions .

Substitution and Elimination Reactions

The halogen substituents enable substitution and elimination reactions. Iodine, being a better leaving group than bromine, facilitates:

  • Nucleophilic substitution : Replacement of iodine with nucleophiles (e.g., amines, alkoxides).

  • Elimination : Formation of double bonds via dehydrohalogenation .

Structural Influence :

  • C-I⋯π(ring) interactions : Stabilize intermediates in substitution reactions .

  • Bromine reactivity : Less reactive than iodine but contributes to steric effects in substitution pathways .

Comparison of Reaction Types

Reaction Type Key Mechanism Reagents Yield Source
ReductionHydrogenation of Br/I to alkyl groupsLiAlH₄, H₂/PdN/A
Oxidation (PhIO-mediated)Oxonium intermediate → eliminationPhIO, TFAUp to 76.8%
CouplingIodine substitution → cyclizationAcyclic diketones~39%
Substitution/EliminationNucleophilic attack or dehydrohalogenationNucleophilesN/A

Structural Insights

The compound’s reactivity is influenced by:

  • Halogen bonding : C-I⋯π interactions stabilize intermediates in substitution reactions .

  • Amide functionality : Participates in nucleophilic attacks during oxidation and coupling .

These properties make it versatile for applications in medicinal chemistry, particularly in synthesizing bioactive derivatives with tailored electronic and steric properties .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-iodobenzoyl chloride is reacted with a primary amine in the presence of a base such as triethylamine or pyridine to neutralize HCl generated during the reaction. For the target compound, 2-(2-bromophenyl)ethylamine is employed as the nucleophile. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Key Data Table: Direct Amidation

Parameter Value Source
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C to room temperature
Reaction Time 12 hours
Yield 39–58%

The moderate yields (39–58%) observed in analogous reactions are attributed to steric hindrance from the bulky 2-iodobenzoyl group and potential side reactions involving the halogen substituents. Purification via silica gel chromatography using ethyl acetate/petroleum ether gradients is typically required to isolate the product.

Multicomponent Ugi Reaction for One-Pot Synthesis

The Ugi four-component reaction (Ugi-4CR) offers a convergent route to synthesize complex benzamides. This method, demonstrated for related 2-iodo-N-aryl benzamides, involves the condensation of an amine, carbonyl compound, carboxylic acid, and isonitrile.

Adaptation for Target Compound

To synthesize N-[2-(2-bromophenyl)ethyl]-2-iodobenzamide , the Ugi-4CR would require:

  • 2-Iodobenzoic acid as the carboxylic acid component
  • 2-(2-Bromophenyl)ethylamine as the amine component
  • An aldehyde or ketone (e.g., formaldehyde)
  • An isonitrile (e.g., tert-butyl isonitrile)

The reaction is catalyzed by copper bromide (CuBr) in dimethyl sulfoxide (DMSO) at 90°C under nitrogen.

Key Data Table: Ugi-4CR Parameters

Parameter Value Source
Catalyst CuBr (0.1 equiv)
Solvent DMSO
Temperature 90°C
Reaction Time 16 hours
Yield 35–45%

While this method reduces the number of synthetic steps, the yields are generally lower than direct amidation due to competing side reactions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for analogous compounds confirm the formation of the desired product.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions provide alternative pathways to introduce halogenated aryl groups. The Suzuki-Miyaura coupling, for instance, could be employed to install the 2-bromophenyl moiety post-amidation.

Sequential Suzuki Coupling and Amidation

A two-step approach involves:

  • Suzuki coupling of 2-iodobenzamide with 2-bromophenylboronic acid to form 2-iodo-N-[2-bromophenyl]benzamide.
  • Reductive amination to introduce the ethyl spacer.

This method, however, faces challenges due to the instability of iodoarenes under typical coupling conditions. A modified protocol using palladium(II) acetate and triphenylphosphine in toluene/ethanol at 90°C has been reported for similar substrates.

Key Data Table: Suzuki Coupling Parameters

Parameter Value Source
Catalyst Pd(dppf)Cl₂ (0.1 equiv)
Solvent Toluene/ethanol (5:1)
Temperature 90°C
Reaction Time 12 hours
Yield 50–65%

Comparative Analysis of Synthetic Routes

The choice of method depends on factors such as yield, scalability, and functional group tolerance.

Table 1: Method Comparison

Method Yield (%) Scalability Halogen Stability
Direct Amidation 39–58 High Moderate
Ugi-4CR 35–45 Moderate Low
Suzuki Coupling 50–65 High High
Radical Cascade 25–40 Low High

Direct amidation and Suzuki coupling provide the highest yields and scalability, making them preferred for large-scale synthesis. Radical methods, while innovative, suffer from lower yields and operational complexity.

Characterization and Validation

Critical characterization data for N-[2-(2-bromophenyl)ethyl]-2-iodobenzamide include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.87–7.83 (m, 1H, Ar-H), 7.38–7.16 (m, 8H, Ar-H), 4.10 (d, J = 5.2 Hz, 2H, CH₂), 3.55 (td, J = 5.8, 7.2 Hz, 2H, CH₂), 2.83 (t, J = 7.2 Hz, 2H, CH₂).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₅H₁₄BrIN₂O₂: 514.9231, found: 514.9228.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling 2-iodobenzamide with 2-(2-bromophenyl)ethylamine derivatives under reflux conditions using a polar aprotic solvent (e.g., methanol or DMF). Monitoring via TLC or HPLC is critical to track intermediate formation and reaction completion . Optimize reaction time (typically 4–8 hours) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to improve yield. Recrystallization from methanol or ethanol enhances purity .

Q. How should researchers characterize the molecular structure of this compound to confirm synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromine and iodine substituents) and amide bond formation.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~437 g/mol based on analogous structures) .
  • Elemental Analysis : Validate empirical formula (C15_{15}H12_{12}BrINO) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antifungal activity using agar diffusion assays against plant pathogens (e.g., Fusarium spp.) at concentrations of 10–100 µM. Include positive controls like fluconazole and solvent-only negative controls. Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays to prioritize safe candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Conduct the following:

  • Purity Validation : Re-analyze compound purity via HPLC (>95%) and confirm structural integrity via X-ray crystallography (if feasible).
  • Standardized Assays : Reproduce experiments under controlled conditions (e.g., CLSI guidelines for antifungal testing) .
  • Mechanistic Studies : Use transcriptomic or proteomic profiling to identify target pathways and compare results with literature .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of halogenated benzamide derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with alternative halogens (e.g., Cl, F) or positional isomers of bromine/iodine.
  • Pharmacophore Modeling : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
  • Binding Assays : Perform competitive binding studies with radiolabeled sigma receptor ligands (e.g., 125^{125}I-iodo derivatives) to assess affinity .

Q. How can advanced spectroscopic techniques clarify electronic effects of the iodobenzamide moiety?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density shifts around the iodine atom.
  • UV-Vis Spectroscopy : Compare absorption maxima with non-iodinated analogs to study conjugation effects.
  • DFT Calculations : Model charge distribution and HOMO-LUMO gaps to predict reactivity .

Q. What are the critical safety considerations when handling this compound in vitro?

  • Methodological Answer :

  • Toxicity Screening : Use acute toxicity assays (e.g., zebrafish embryos) to establish LC50_{50} values.
  • PPE : Wear nitrile gloves and lab coats; avoid inhalation via fume hood use.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize variability in IC50_{50} determinations?

  • Methodological Answer :

  • Logarithmic Dilution Series : Test 8–10 concentrations spanning 0.1–100 µM.
  • Replicates : Use triplicate wells per concentration and include intra-plate controls.
  • Statistical Models : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals .

Q. What computational methods are recommended for predicting metabolic stability of this compound?

  • Methodological Answer :

  • CYP450 Metabolism Prediction : Use ADMET Predictor or SwissADME to identify vulnerable sites (e.g., iodine or bromine substituents).
  • Microsomal Stability Assays : Validate predictions with liver microsomes (human/rat) and LC-MS/MS to quantify parent compound degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.